molecular formula C6H11NO3 B053535 (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate CAS No. 114676-47-0

(2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B053535
CAS No.: 114676-47-0
M. Wt: 145.16 g/mol
InChI Key: ZORHSASAYVIBLY-RFZPGFLSSA-N
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Description

(2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate is a chemical compound with the molecular formula C6H11NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate typically involves the esterification of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the product through crystallization or distillation to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of key metabolic enzymes, which can lead to various biological effects.

Comparison with Similar Compounds

  • (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid
  • (2S,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate
  • (2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate

Uniqueness: (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The (2R,4R) configuration may result in different biological activity compared to its stereoisomers, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORHSASAYVIBLY-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427207
Record name (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114676-47-0
Record name (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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